molecular formula C30H46O5 B593508 Cimigenol-3-one CAS No. 31222-32-9

Cimigenol-3-one

Cat. No.: B593508
CAS No.: 31222-32-9
M. Wt: 486.693
InChI Key: JFTOWADKDXNJHZ-OTEZEVKPSA-N
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Description

Cimigenol-3-one is a natural compound isolated from the rhizomes of Cimicifuga dahurica, a plant belonging to the Ranunculaceae family. It is a type of cycloartane triterpenoid, known for its various biological activities, including cytotoxicity against cancer cells .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimigenol-3-one involves the extraction of the compound from the rhizomes of Cimicifuga dahurica. The extraction process typically includes the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is primarily based on the large-scale cultivation of Cimicifuga dahurica and subsequent extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Cimigenol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: It serves as a valuable compound for studying the structure-activity relationships of triterpenoids.

    Biology: The compound has shown significant cytotoxicity against various cancer cell lines, making it a potential candidate for anticancer research.

    Medicine: Cimigenol-3-one is being investigated for its potential use in developing new anticancer drugs.

    Industry: The compound’s unique properties make it useful in the development of natural product-based pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Cimigenol-3-one include:

  • 25-O-acetylcimigenol
  • 20-O-acetylcimigenol-3-O-β-D-xylopyranosyl-3’-O-β-D-xylopyranoside
  • 26-deoxy-acetylacteol-7(8)-en3-O-β-D-xylopyranosyl-3’-O-β-D-xylopyranoside
  • Cimilactone K

Uniqueness

This compound stands out due to its potent cytotoxicity against a broad spectrum of cancer cell lines and its ability to inhibit the activation of Epstein-Barr virus early antigen . Its unique structure and biological activities make it a valuable compound for further research and development in various scientific fields.

Biological Activity

Cimigenol-3-one, a triterpenoid compound primarily isolated from the rhizomes of Cimicifuga and Actaea species, has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the compound's mechanisms of action, its cytotoxic effects on various cancer cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a ketone functional group. This unique configuration contributes to its biological activities. The molecular formula is C30H46O5C_{30}H_{46}O_5 .

This compound primarily targets the protein AKT1 , a key player in various signaling pathways related to cell survival and metabolism. The compound exhibits strong binding affinity to AKT1, influencing several biochemical pathways, including:

  • Lipid Metabolism
  • Cancer-related Pathways
  • Viral Infections : Notably, it inhibits the activation of the Epstein-Barr virus early antigen (EBV-EA) .

This interaction suggests that this compound may modulate cellular responses to stress and promote apoptosis in cancer cells.

Cytotoxic Effects

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:

Cell Line IC50 (µg/mL) Mechanism
MCF739Induces apoptosis via mitochondrial signaling
R-MCF760Resistance mechanism modulation
NCI-H929<10Strong anti-tumor activity observed
U26613Moderate effects noted
OPM-220Significant reduction in viability

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound is particularly effective against myeloma cell lines.

Case Studies

Several studies have highlighted the anticancer potential of this compound:

  • Breast Cancer Research : A study by Sakurai et al. found that this compound exhibits anti-tumor initiating activity comparable to epigallocatechin gallate (EGCG), suggesting a chemopreventive role in breast cancer .
  • Prostate Cancer Models : Extracts containing this compound were shown to inhibit the development and proliferation of prostate tumors in immunodeficient mice models, indicating its potential as a therapeutic agent .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in both cell and animal studies. These properties may contribute to its therapeutic potential in treating diseases where inflammation plays a critical role .

Future Research Directions

Despite promising findings, the precise mechanisms underlying the biological activities of this compound remain largely unexplored. Further research is needed to:

  • Elucidate its interactions with other cellular proteins.
  • Investigate its effects in vivo across different disease models.
  • Assess its safety profile for potential therapeutic applications.

Properties

IUPAC Name

(1S,2R,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3/t16-,17-,18+,19+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTOWADKDXNJHZ-OTEZEVKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CCC(=O)C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the source of Cimigenol-3-one and what is its known biological activity?

A1: this compound is a naturally occurring triterpenoid found in the rhizomes of Cimicifuga species. Research has primarily focused on its cytotoxic activity against cancer cell lines. A study investigating constituents of Cimicifuga foetida found that Cimigenol (a related compound) displayed notable cytotoxicity against SMMC-7721 (human hepatocellular carcinoma) and A-549 (human lung adenocarcinoma) cell lines. []

Q2: Has this compound been isolated from any specific plant species?

A2: Yes, this compound has been identified in Cimicifuga foetida collected in Yulong. [] This species is known for its diverse array of bioactive compounds.

Q3: Are there any other compounds with similar structures and activities isolated from Cimicifuga species?

A3: Yes, alongside this compound, researchers have isolated other structurally related 9,19-cyclolanostane triterpenes from Cimicifuga foetida. These include compounds like 1,7-dien-cimigenol-3,12-dione and 1-en-cimigenol-3,11-dione, which share structural similarities and might possess comparable biological activities. [] Additionally, Cimiacerin B, another compound isolated from Cimicifuga foetida, exhibited noticeable cytotoxicity against the A-549 cell line. [] This suggests that Cimicifuga species harbor various structurally related compounds with potential anticancer properties.

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